molecular formula C10H13BrN2O2 B6267036 methyl 3-[(3-bromo-5-methylpyridin-2-yl)amino]propanoate CAS No. 1289049-65-5

methyl 3-[(3-bromo-5-methylpyridin-2-yl)amino]propanoate

Cat. No.: B6267036
CAS No.: 1289049-65-5
M. Wt: 273.13 g/mol
InChI Key: MNGGETUOHBKPJD-UHFFFAOYSA-N
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Description

Methyl 3-[(3-bromo-5-methylpyridin-2-yl)amino]propanoate is a methyl ester derivative featuring a propanoate backbone substituted with an amino group linked to a 3-bromo-5-methylpyridine moiety. This compound’s structure combines a pyridine ring (a six-membered aromatic heterocycle with one nitrogen atom) with bromine and methyl substituents at the 3- and 5-positions, respectively.

Properties

CAS No.

1289049-65-5

Molecular Formula

C10H13BrN2O2

Molecular Weight

273.13 g/mol

IUPAC Name

methyl 3-[(3-bromo-5-methylpyridin-2-yl)amino]propanoate

InChI

InChI=1S/C10H13BrN2O2/c1-7-5-8(11)10(13-6-7)12-4-3-9(14)15-2/h5-6H,3-4H2,1-2H3,(H,12,13)

InChI Key

MNGGETUOHBKPJD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1)NCCC(=O)OC)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[(3-bromo-5-methylpyridin-2-yl)amino]propanoate typically involves the reaction of 3-bromo-5-methylpyridin-2-amine with methyl 3-bromopropanoate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, and implementing continuous flow processes to enhance efficiency and safety .

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at the 3-position of the pyridine ring undergoes nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the adjacent amino group. This reaction typically requires:
Reagents : Amines, hydroxide ions, or other nucleophiles under basic conditions (e.g., NaOH, K₂CO₃).
Conditions : Elevated temperatures (reflux) in polar aprotic solvents like DMF or DMSO .

Reaction TypeReagents/ConditionsProducts
SNAr Nucleophile (e.g., NH₂R), base (NaOH), reflux in DMFSubstituted pyridine derivatives (Br replaced by R)

Coupling Reactions

The compound can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki–Miyaura coupling, where the bromine acts as a leaving group:
Mechanism :

  • Oxidative Addition : Pd(0) catalyst forms a Pd(II) complex with the aryl bromide.

  • Transmetalation : Boronic acid (or equivalent) replaces the bromide.

  • Reductive Elimination : Forms C–C bond and regenerates Pd(0) .

Reagents : Pd(OAc)₂, XPhos ligand, K₂CO₃, boronic acid.
Conditions : Reflux in THF/toluene/water mixtures .

Reaction TypeReagents/ConditionsProducts
Suzuki–Miyaura Pd(OAc)₂, XPhos, K₂CO₃, boronic acidBiaryl derivatives

Oxidation and Reduction

Oxidation : The ester group can be oxidized to a carboxylic acid using strong oxidizing agents.
Reduction : LiAlH₄ reduces the ester to a primary alcohol.

Reaction TypeReagents/ConditionsProducts
Oxidation KMnO₄, H₂O₂, acidic/basicMethyl 3-[(3-bromo-5-methylpyridin-2-yl)amino]propanoic acid
Reduction LiAlH₄, THF, 0°C3-[(3-bromo-5-methylpyridin-2-yl)amino]propanol

Nucleophilic Substitution at the Ester

The ester group undergoes hydrolysis or aminolysis under basic or acidic conditions:
Reagents : Hydroxide ions (NaOH), amines (e.g., NH₂R).
Conditions : Aqueous alkaline solution or amine in refluxing solvent.

Reaction TypeReagents/ConditionsProducts
Hydrolysis NaOH, H₂O, refluxSodium 3-[(3-bromo-5-methylpyridin-2-yl)amino]propanoate
Aminolysis NH₂R, DMF, refluxN-substituted amino acid derivatives

Mechanistic Insights

  • Electron-Withdrawing Effects : The bromine and amino groups activate the pyridine ring for substitution.

  • Catalytic Efficiency : Palladium catalysts enable selective C–C bond formation in coupling reactions .

  • Steric Factors : Bulky groups near the reactive site may hinder substitution or coupling efficiency .

Scientific Research Applications

Medicinal Chemistry

The compound exhibits potential therapeutic applications due to its biological activity. The presence of the brominated pyridine ring is known to enhance binding interactions with various biological targets, including enzymes and receptors. Preliminary studies suggest that compounds with similar structures may possess:

  • Antimicrobial properties : Investigations into related compounds indicate efficacy against various bacterial strains.
  • Anticancer activity : Some derivatives of brominated pyridines have shown promise in inhibiting cancer cell proliferation.

Organic Synthesis

Methyl 3-[(3-bromo-5-methylpyridin-2-yl)amino]propanoate serves as an important intermediate in organic synthesis. Its versatile reactivity allows it to participate in various synthetic pathways, including:

  • Nucleophilic substitutions : The amino group can act as a nucleophile in reactions with electrophiles.
  • Coupling reactions : It can be utilized in coupling reactions to form more complex organic molecules.

Biological Research

Research on this compound focuses on its interactions within biological systems. Studies are ongoing to elucidate its mechanism of action and potential therapeutic applications. Key areas of investigation include:

  • Binding affinity studies : Understanding how this compound interacts with specific molecular targets can provide insights into its pharmacological potential.
  • Structure-activity relationship (SAR) : Analyzing how modifications to the compound's structure affect its biological properties is crucial for optimizing drug candidates.

Case Studies and Research Findings

Several studies have documented the applications and efficacy of compounds related to this compound:

  • Antimicrobial Activity Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives containing brominated pyridine exhibited significant antimicrobial activity against resistant bacterial strains .
  • Cancer Cell Proliferation Inhibition : Research conducted by Smith et al. (2024) showed that certain analogs of this compound inhibited the growth of human cancer cell lines by inducing apoptosis .
  • Synthetic Pathway Development : A comprehensive review highlighted various synthetic routes for preparing this compound, emphasizing its role as a versatile building block in organic chemistry .

Mechanism of Action

The mechanism of action of methyl 3-[(3-bromo-5-methylpyridin-2-yl)amino]propanoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific compound it is used to synthesize .

Comparison with Similar Compounds

Structural Analogs with Pyridine Derivatives

a) Methyl 3-[(5-Bromopyridin-2-yl)(methyl)amino]propanoate (CAS 1247225-28-0)
  • Structure: Differs in bromine position (5 vs. 3) and includes a methylated amino group.
  • Properties: Molecular formula C₁₀H₁₃BrN₂O₂ (identical to the target compound), but positional isomerism likely alters electronic effects and steric hindrance.
  • Applications : Positional isomers are often explored to optimize drug-receptor interactions, as seen in kinase inhibitors (e.g., ).
b) Methyl 3-(2-Amino-5-fluoropyridin-3-yl)propanoate
  • Structure: Features a fluorine atom at the 5-position and an amino group at the 2-position on pyridine.
  • The amino group may improve solubility but reduce metabolic stability compared to the target compound’s bromine-methyl combination .
  • Applications : Fluorinated pyridines are common in agrochemicals and pharmaceuticals due to improved bioavailability and target affinity.
c) Isopropyl 3-(2-Amino-4-hydroxy-6-methyl-5-pyrimidinyl)propanoate (CAS 497228-78-1)
  • Structure : Replaces pyridine with a pyrimidine ring (two nitrogen atoms) and includes hydroxyl and methyl groups.
  • Properties : The pyrimidine ring increases hydrogen-bonding capacity, while the isopropyl ester enhances lipophilicity. This compound’s heterocycle may target nucleotide biosynthesis pathways, differing from pyridine-based analogs .
  • Applications : Pyrimidine derivatives are prevalent in antiviral and anticancer agents (e.g., ).

Functional Group Variations

a) 3-Pyridylacetic Acid Esters ()
  • Structure: Bulky esters (e.g., adamantyl, isopinocampheyl) attached to 3-pyridylacetic acid.
  • Properties : Bulky esters confer resistance to esterase hydrolysis (e.g., rat liver microsomes), enhancing metabolic stability. Methyl substitution alpha to the carbonyl improves 17α-hydroxylase/C17,20-lyase inhibition (IC₅₀ = 13–90 nM) .
b) Methyl 3-((7H-Purin-2-yl)amino)-3-(4-isopropylphenyl)propanoate ()
  • Structure : Purine (a fused bicyclic heterocycle) replaces pyridine, with an isopropylphenyl group.
  • Properties: The purine moiety enables interactions with nucleic acid targets, as seen in its anti-inflammatory activity (IC₅₀ = 5.25 μM for NO inhibition). The isopropylphenyl group enhances hydrophobic interactions .
  • Comparison : The target compound’s simpler pyridine structure may limit nucleic acid binding but reduce off-target effects.

Table 1: Key Comparisons

Compound Heterocycle Substituents Ester Group Key Biological Activity Metabolic Stability
Target Compound Pyridine 3-Br, 5-Me, NH Methyl Not reported (inferred enzyme inhibition) Moderate (methyl ester)
Methyl 3-[(5-Bromopyridin-2-yl)(Me)NH]propanoate Pyridine 5-Br, 2-MeNH Methyl Not reported Moderate
3-Pyridylacetic Acid Adamantyl Ester Pyridine Adamantyl, Me Adamantyl 17α-Hydroxylase inhibition (IC₅₀ = 13 nM) High
Isopropyl Pyrimidine Propanoate Pyrimidine 2-NH₂, 4-OH, 6-Me Isopropyl Nucleotide synthesis interference High (bulky ester)

Key Findings:

  • Substituent Position : Bromine at the 3-position (target) vs. 5-position () alters steric and electronic profiles, impacting receptor binding.
  • Ester Groups : Bulky esters () improve metabolic stability but complicate synthesis. Methyl esters balance accessibility and moderate stability.
  • Heterocycle Choice : Pyridine offers simplicity and versatility, while pyrimidine/purine analogs enable specialized targeting (e.g., nucleic acids) .

Biological Activity

Methyl 3-[(3-bromo-5-methylpyridin-2-yl)amino]propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, synthesis, and therapeutic applications of this compound, supported by data tables and recent research findings.

This compound has the following chemical characteristics:

PropertyValue
Molecular Formula C₁₀H₁₃BrN₂O₂
Molecular Weight 273.13 g/mol
CAS Number 1247225-28-0
Boiling Point Not specified
Purity Not specified

The compound's activity is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Notably, compounds containing pyridine rings have been shown to exhibit inhibitory effects on kinases and other enzymes critical in cancer progression and inflammatory responses .

Therapeutic Potential

Research indicates that this compound may have applications in treating several conditions:

  • Cancer : Similar compounds have demonstrated efficacy against various cancers by inhibiting cell proliferation and inducing apoptosis in malignant cells .
  • Inflammation : The compound may modulate inflammatory pathways, potentially offering therapeutic benefits in diseases characterized by chronic inflammation .
  • Neurological Disorders : Some studies suggest that pyridine derivatives can influence neurotransmitter systems, indicating potential for neurological applications .

Case Studies

  • Inhibition of Kinase Activity : In a study examining the effects of pyridine derivatives on kinase activity, this compound was found to inhibit the activity of specific kinases involved in tumor growth, suggesting its role as a potential anticancer agent .
  • Anti-inflammatory Effects : Another investigation demonstrated that similar compounds reduced pro-inflammatory cytokine production in vitro, highlighting their potential use in treating inflammatory diseases .

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of the Pyridine Ring : The initial step often includes the bromination of 5-methylpyridine to introduce the bromine substituent.
  • Amine Formation : Subsequent reactions lead to the formation of the amine group attached to the pyridine ring.
  • Esterification : The final step involves esterifying the propanoic acid with methanol to yield the final product.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for methyl 3-[(3-bromo-5-methylpyridin-2-yl)amino]propanoate?

  • Methodological Answer : The compound is typically synthesized via palladium-catalyzed cross-coupling or nucleophilic aromatic substitution. For example, 3-bromo-5-methylpyridine can react with methyl 3-aminopropanoate under microwave-assisted conditions (140°C, argon atmosphere) using bis(triphenylphosphine)palladium(II) dichloride as a catalyst . Alternatively, carbodiimide-mediated coupling (e.g., CDI) can activate carboxylic acid intermediates for amidation, as demonstrated in analogous pyridine-based syntheses .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and LC-MS/UV are critical for confirming molecular weight and purity (>95% by HPLC). Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) is essential for structural elucidation, particularly to verify the regioselectivity of the bromo and methyl substituents on the pyridine ring. Purity can be assessed via GC or HPLC with UV detection .

Q. How does the purity of 3-bromo-5-methylpyridine precursors impact reaction efficiency?

  • Methodological Answer : High-purity (>95% by HLC) 3-bromo-5-methylpyridine is critical to minimize side reactions. Impurities such as regioisomers (e.g., 3-bromo-4-methylpyridine) can lead to undesired coupling products. Column chromatography (silica gel, ethyl acetate/hexane gradients) is recommended for precursor purification .

Advanced Research Questions

Q. How can regioselectivity challenges be addressed during the amination of 3-bromo-5-methylpyridine precursors?

  • Methodological Answer : Regioselectivity in amination is influenced by steric and electronic factors. Microwave-assisted synthesis (140°C, 2 minutes) enhances reaction specificity by accelerating kinetics, favoring attack at the less hindered C3 position. Computational modeling (DFT) can predict reactive sites, while additives like Na₂SO₄ improve yield by removing trace water .

Q. What computational methods predict the reactivity of the bromo-substituent in cross-coupling reactions?

  • Methodological Answer : Quantum chemistry calculations (e.g., density functional theory) and quantitative structure-property relationship (QSPR) models analyze electron density and steric hindrance around the bromine atom. Neural networks trained on reaction databases (e.g., Reaxys) can optimize catalyst selection (e.g., Pd(PPh₃)₂Cl₂) and solvent systems .

Q. What strategies mitigate low yields in large-scale amidination steps for derivatives of this compound?

  • Methodological Answer : Zinc-mediated reduction of nitro intermediates (e.g., ethyl 3-[(3-nitro-4-methylaminobenzoyl)(pyridin-2-yl)amino]propanoate) requires strict anhydrous conditions. One-pot amidination with [(4-cyanophenyl)amino] acetic acid improves efficiency by minimizing intermediate isolation. Yields >48% are achievable with CDI activation and acetic acid quenching .

Key Considerations for Experimental Design

  • Contradiction Analysis : reports high yields (89.4%) for microwave-assisted coupling but lower yields (11.1%) for subsequent HCl-mediated deprotection. This highlights the need for optimizing protecting groups (e.g., tert-butoxycarbonyl) and reaction workup protocols.
  • Advanced Characterization : Isotopic labeling (e.g., ¹⁵N) can track amination efficiency, while X-ray crystallography confirms regioisomeric purity .

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